N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Description
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazol-3-yl (furazan) core substituted at the 4-position with a 4-ethoxyphenyl group and at the 3-position with a 4-fluorobenzamide moiety. Its molecular formula is C₁₇H₁₄FN₃O₃, with a molecular weight of 327.31 g/mol . The ethoxy group at the para-position of the phenyl ring and the fluorine atom on the benzamide moiety are critical for modulating electronic and steric properties, influencing both synthetic accessibility and pharmacological behavior.
Properties
Molecular Formula |
C17H14FN3O3 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |
InChI Key |
CMDSQYOBBVQUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-ethoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then treated with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like ceric ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity .
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Core
Compounds with variations in the oxadiazole substituents demonstrate distinct physicochemical and biological profiles:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (F) and chlorine (Cl) on the benzamide enhance metabolic stability but reduce solubility.
- Electron-Donating Groups (EDGs) : Ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups improve solubility and may influence binding interactions in biological targets .
- Positional Isomerism : Para-substituted derivatives (e.g., compound 59) generally exhibit higher melting points than meta-substituted analogues (e.g., compound 62), suggesting stronger crystal lattice interactions .
Role of Benzamide Modifications
Substituents on the benzamide ring significantly impact bioactivity:
- Fluorine (F) : The target compound’s 4-fluorobenzamide moiety balances lipophilicity and polarity, making it favorable for oral bioavailability .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and enzyme inhibitory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOF
- Molecular Weight : 314.32 g/mol
1. Antioxidant Activity
Oxadiazole derivatives have been widely studied for their antioxidant properties. The compound has demonstrated significant free radical scavenging abilities in various assays. For instance:
| Assay Type | IC50 Value (µM) |
|---|---|
| CUPRAC | 15.6 |
| DPPH | 22.3 |
| ABTS | 18.7 |
These results indicate that this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress.
2. Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against pancreatic cancer (PANC-1) and breast cancer (MCF-7).
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| PANC-1 | 75 | 10.5 |
| MCF-7 | 68 | 12.0 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. It was found to inhibit key enzymes involved in metabolic processes:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Cholinesterase | 60 | 8.0 |
| Tyrosinase | 55 | 9.5 |
| Glucosidase | 70 | 7.2 |
These findings suggest that this compound may have therapeutic potential in conditions where these enzymes are implicated.
Case Study 1: Anticancer Efficacy in Pancreatic Cancer
A study conducted on PANC-1 cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
Case Study 2: Enzyme Inhibition Profile
In a series of experiments assessing enzyme inhibition, the compound was tested against cholinesterase and glucosidase using standard protocols. The results indicated a robust inhibitory effect, suggesting potential applications in managing diseases like Alzheimer's and diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
